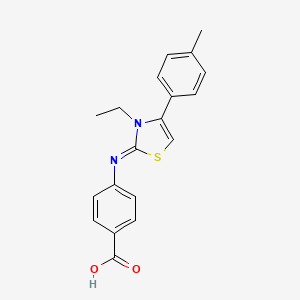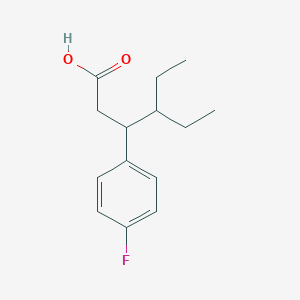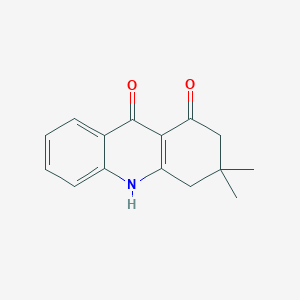![molecular formula C29H31N3O4 B2369605 1-(2,5-dimethoxyphenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 862828-61-3](/img/structure/B2369605.png)
1-(2,5-dimethoxyphenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-dimethoxyphenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is an organic compound with a complex molecular structure. Its unique configuration allows it to have a variety of applications across different scientific fields, including chemistry, biology, and medicine. This compound is part of a larger family of pyrrolidinones, known for their versatile chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethoxyphenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multiple steps:
Preparation of the Benzo[d]imidazole Core
This step generally begins with the condensation of o-phenylenediamine with carboxylic acid derivatives or aldehydes.
Reactions often occur in polar solvents such as ethanol or acetic acid under acidic or neutral conditions.
Attachment of the 2,5-Dimethoxyphenyl Group
A Friedel-Crafts alkylation reaction can be employed to attach the 2,5-dimethoxyphenyl group to the benzo[d]imidazole core.
Catalysts like aluminum chloride (AlCl3) are used in this process under anhydrous conditions to ensure high yields.
Formation of the Pyrrolidinone Ring
This involves the cyclization of an appropriate amino-ketone intermediate.
Cyclization is typically performed in the presence of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) in polar aprotic solvents.
Industrial Production Methods
On an industrial scale, the production of this compound requires optimization of reaction conditions for scalability, efficiency, and cost-effectiveness. This often involves:
Continuous Flow Chemistry: : To enhance the reaction kinetics and yield.
Green Chemistry Approaches: : Utilizing safer solvents and reaction conditions to minimize environmental impact.
化学反応の分析
Types of Reactions
1-(2,5-dimethoxyphenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various types of reactions, including:
Oxidation: : Can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to yield quinone derivatives.
Reduction: : The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of hydroxy derivatives.
Substitution: : Aromatic substitution reactions can occur on the dimethoxyphenyl ring using halogens or other electrophiles in the presence of Lewis acids.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3) in acidic or basic media.
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4) in aprotic solvents.
Substitution: : Halogens, nitro groups, or alkyl groups in the presence of Lewis acids like AlCl3 or FeCl3.
Major Products
Oxidation: : Quinone derivatives.
Reduction: : Hydroxy derivatives.
Substitution: : Halogenated or nitro-substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is utilized as a building block for more complex molecular architectures. It serves as an intermediate in organic synthesis, enabling the creation of diverse chemical entities through various modifications.
Biology
Biologically, the compound exhibits significant bioactivity. It is studied for its potential to interact with various biological pathways, making it a candidate for drug development. Its structure allows for interactions with enzymes and receptors, providing a basis for its pharmacological effects.
Medicine
In the medical field, this compound is investigated for its potential therapeutic effects. Its ability to modulate biological pathways opens up possibilities for treating diseases such as cancer, neurological disorders, and infectious diseases.
Industry
Industrially, the compound finds use in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(2,5-dimethoxyphenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves interaction with specific molecular targets in biological systems. These interactions often lead to modulation of enzymatic activity or receptor binding. For instance:
Enzymatic Interaction: : The compound can inhibit or activate enzymes by binding to their active sites, altering the catalytic activity.
Receptor Binding: : It can bind to receptors on cell surfaces, initiating signal transduction pathways that result in various cellular responses.
類似化合物との比較
Similar Compounds
1-(2,5-dimethoxyphenyl)-4-(1-(3-phenoxypropyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one: : Similar structure but with a phenoxy instead of a m-tolyloxy group.
1-(2,5-dimethoxyphenyl)-4-(1-(3-methoxypropyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one: : Features a methoxypropyl group instead of a m-tolyloxy group.
1-(2,5-dimethoxyphenyl)-4-(1-(3-ethoxypropyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one: : Contains an ethoxypropyl group instead of a m-tolyloxy group.
Uniqueness
The presence of the m-tolyloxy group in 1-(2,5-dimethoxyphenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one provides distinct electronic and steric effects, which can enhance its interaction with biological targets or alter its chemical reactivity compared to its analogs. This uniqueness can lead to different biological activities and chemical properties, making it a valuable compound in scientific research and industrial applications.
特性
IUPAC Name |
1-(2,5-dimethoxyphenyl)-4-[1-[3-(3-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O4/c1-20-8-6-9-23(16-20)36-15-7-14-31-25-11-5-4-10-24(25)30-29(31)21-17-28(33)32(19-21)26-18-22(34-2)12-13-27(26)35-3/h4-6,8-13,16,18,21H,7,14-15,17,19H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKYCPIKYTYEBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=C(C=CC(=C5)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
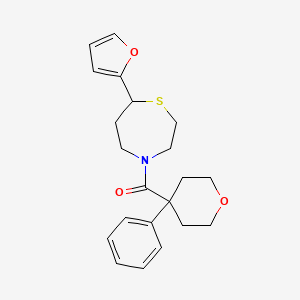
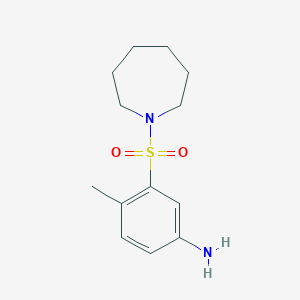
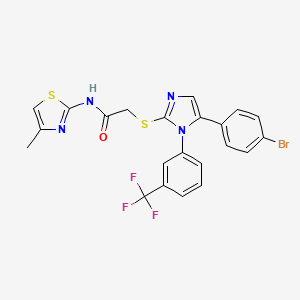
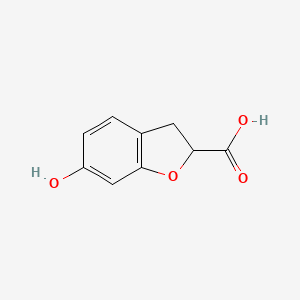
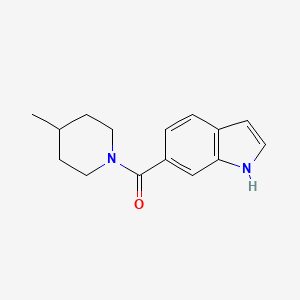

![Benzyl {[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2369531.png)
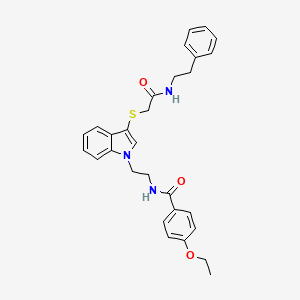
![2-[(3,5-Dichlorophenyl)sulfanyl]acetic acid](/img/structure/B2369538.png)
![N-[3-[4-(2,6-Dichlorobenzoyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2369539.png)
